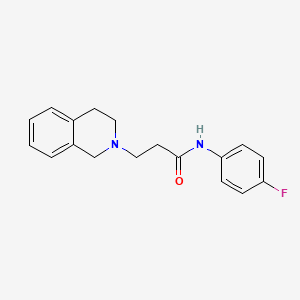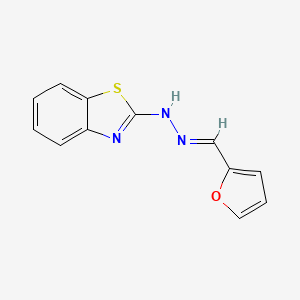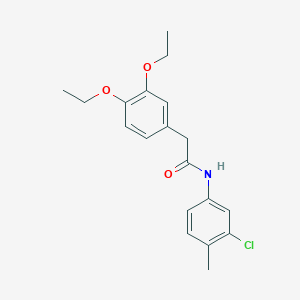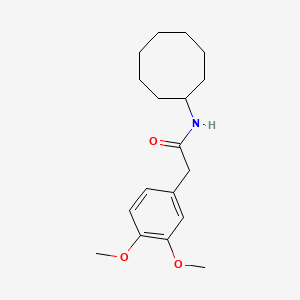
(4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone, also known as BMM, is a synthetic compound that has been studied for its potential therapeutic applications. BMM belongs to the class of benzofuran ketones and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of (4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone is not fully understood. However, it has been suggested that (4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone exerts its anti-inflammatory and anti-cancer properties by modulating various signaling pathways, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. (4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
(4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone has been shown to have various biochemical and physiological effects in scientific research studies. (4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone has been shown to reduce the production of reactive oxygen species (ROS), which are involved in various pathological processes, such as inflammation and cancer. (4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone has also been shown to reduce the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins.
Avantages Et Limitations Des Expériences En Laboratoire
(4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone has several advantages for lab experiments. (4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone is a stable compound that can be easily synthesized and purified. (4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone is also soluble in various solvents, such as dimethyl sulfoxide (DMSO) and ethanol, which makes it easy to use in various in vitro assays. However, (4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone has some limitations for lab experiments. (4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone is a relatively new compound, and its biological activity and toxicity are not fully understood. Therefore, caution should be taken when using (4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone in lab experiments.
Orientations Futures
There are several future directions for the study of (4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone. One future direction is the optimization of the synthesis method to improve the yield and purity of (4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone. Another future direction is the study of the pharmacokinetics and toxicity of (4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone in vivo. This will help to determine the safety and efficacy of (4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone as a potential therapeutic agent. Another future direction is the study of the structure-activity relationship (SAR) of (4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone to identify more potent and selective analogs. Finally, the potential therapeutic applications of (4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone in various diseases, such as cancer and inflammation, should be further explored in preclinical and clinical studies.
Conclusion
In conclusion, (4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone is a synthetic compound that has shown promising results in various scientific research studies. (4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone has potential therapeutic applications in various diseases, such as cancer and inflammation. The synthesis of (4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone is relatively easy, and it has several advantages for lab experiments. However, caution should be taken when using (4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone in lab experiments due to its relatively new nature. There are several future directions for the study of (4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone, including the optimization of the synthesis method, the study of the pharmacokinetics and toxicity of (4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone in vivo, and the exploration of its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of (4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone involves the reaction of 4-bromobenzophenone with 2-methyl-5-methoxybenzene in the presence of a base, such as potassium carbonate, and a palladium catalyst. This reaction results in the formation of (4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone as a yellow solid with a melting point of 130-132°C. The purity of (4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
(4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone has been studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of (4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone is its anti-inflammatory properties. (4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. This suggests that (4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone could be a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another potential application of (4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone is its anti-cancer properties. (4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, such as breast cancer and lung cancer. This suggests that (4-bromophenyl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone could be a potential therapeutic agent for the treatment of cancer.
Propriétés
IUPAC Name |
(4-bromophenyl)-(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO3/c1-10-16(17(19)11-3-5-12(18)6-4-11)14-9-13(20-2)7-8-15(14)21-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEHVDLDCBWXDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5750455.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5750465.png)

![N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5750477.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-3-quinolinylacetamide](/img/structure/B5750490.png)

![4-{2-[(5-chloro-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B5750504.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5750512.png)